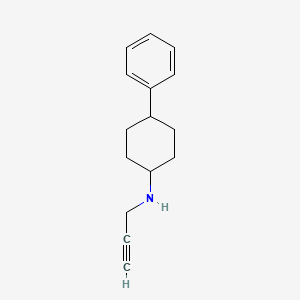

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine

Beschreibung

4-Phenyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine (molecular formula: C₁₅H₁₇N; monoisotopic mass: 199.136 Da) is a secondary amine featuring a cyclohexane backbone substituted with a phenyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group on the amine nitrogen. Its structural uniqueness lies in the combination of aromatic (phenyl) and alkyne (propargyl) moieties, which may confer distinct physicochemical properties and reactivity.

Eigenschaften

Molekularformel |

C15H19N |

|---|---|

Molekulargewicht |

213.32 g/mol |

IUPAC-Name |

4-phenyl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |

InChI-Schlüssel |

XELLPXTXESBBLB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCNC1CCC(CC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Analyse Chemischer Reaktionen

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.

Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.

Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Cyclohexan-1-amine Derivatives with Alkyne Substituents

1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

- Structure : Lacks the 4-phenyl group but retains the propargyl-cyclohexanamine core.

- Applications : Used in synthetic intermediates; its hydrochloride salt suggests utility in solubility-driven reactions .

4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide

- Structure : Replaces the cyclohexane ring with a benzamide scaffold but retains the propargylamine group.

- Key Differences : The benzamide introduces hydrogen-bonding capacity via the carbonyl group, while the bromoacetyl moiety adds electrophilic reactivity. This contrasts with the cyclohexane backbone of the target compound, which offers conformational rigidity .

Cyclohexan-1-amine Derivatives with Piperazine/Phenyl Groups

(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Structure : Features a 4-methylpiperazine substituent instead of the phenyl and propargyl groups.

- Key Differences : The piperazine ring enhances polarity and basicity (pKa ~8–9), improving water solubility. This compound is used in pharmaceuticals, as evidenced by its role in synthesizing kinase inhibitors (e.g., COMPOUND 37, m/z 452 [M+H]+) .

- Biological Relevance : Piperazine-containing analogs are often optimized for receptor binding due to their hydrogen-bonding and charge properties, unlike the hydrophobic phenyl-propargyl combination in the target compound .

2,2-Diphenylethan-1-amine

- Structure : Ethane backbone with two phenyl groups and a primary amine.

- Applications include bioactive compound synthesis and polymer chemistry, highlighting divergent utility compared to the target compound’s secondary amine structure .

Propargylamine Derivatives

N-Benzylpent-4-yn-1-amine (Homopropargylamine)

- Structure : Linear alkyne chain with a benzyl group.

- Key Differences : The linear structure vs. cyclohexane backbone alters conformational flexibility. Such compounds are intermediates in click chemistry or metal-catalyzed reactions, suggesting shared reactivity with the propargyl group in the target compound .

Comparative Data Table

Key Research Findings and Inferences

Role of the Propargyl Group : The propargyl moiety in the target compound may enable click chemistry applications (e.g., azide-alkyne cycloaddition), a feature shared with homopropargylamines .

Synthetic Utility : Cyclohexan-1-amine derivatives are versatile intermediates; substitution patterns dictate their roles in drug discovery (piperazine for solubility, phenyl-propargyl for rigidity/reactivity) .

Biologische Aktivität

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine, also known as 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is with a molecular weight of approximately 213.318 g/mol. The compound features a cyclohexane ring with a prop-2-yne substituent and an amine group, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N |

| Molecular Weight | 213.318 g/mol |

| Structure | Cyclohexane ring with prop-2-yne and amine group |

The biological activity of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can act as a ligand, modulating the activity of receptors or enzymes. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit enzymes through covalent bonding with nucleophilic sites, impacting metabolic pathways.

Receptor Modulation : Its ability to bind to receptors suggests potential roles in influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antiproliferative effects against various cancer cell lines, including breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells .

- Antiviral Properties : Some studies have indicated potential antiviral activity against viruses such as Coxsackie virus type B4, suggesting that the compound may inhibit viral replication .

- Neuroprotective Effects : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological effects of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine:

Table 1: Summary of Biological Activities

Case Study Example

A recent study investigated the structure–activity relationship (SAR) of various derivatives of this compound. It was found that specific substitutions on the phenyl ring significantly influenced both anticancer and enzyme inhibition activities. For instance, certain derivatives exhibited IC50 values as low as 0.08 µM for AChE inhibition, outperforming standard drugs like donepezil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.